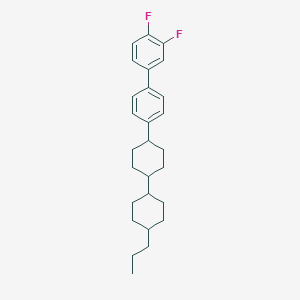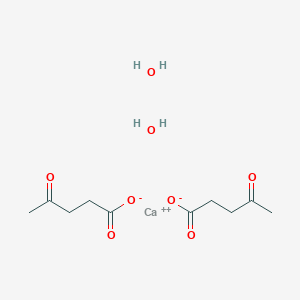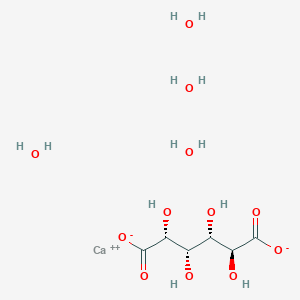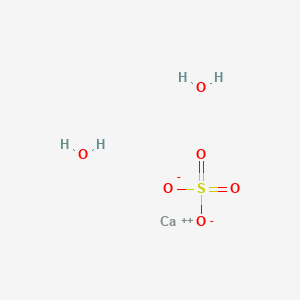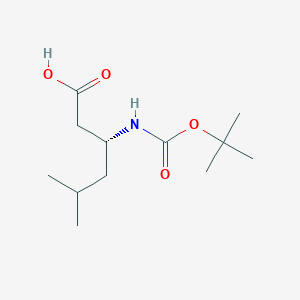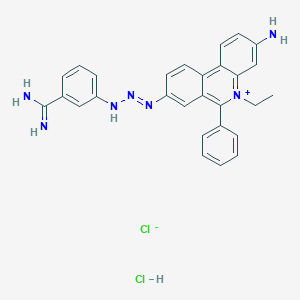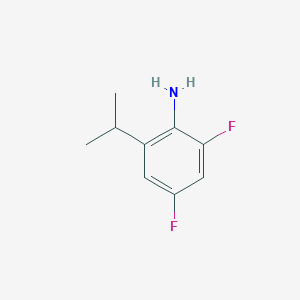![molecular formula C17H15N9O3S2 B046970 1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime CAS No. 115786-71-5](/img/structure/B46970.png)
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTT-3033 and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BTT-3033 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BTT-3033 has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
BTT-3033 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BTT-3033 has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTT-3033 has been shown to bind to amyloid beta plaques in the brain, which may have implications for the diagnosis and treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTT-3033 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Additionally, BTT-3033 has been shown to have a high binding affinity for its target molecules, which makes it a useful tool for studying specific pathways and enzymes. However, there are also limitations to using BTT-3033 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, BTT-3033 has only been studied in vitro and in animal models, so its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of BTT-3033. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BTT-3033 and its potential implications for the diagnosis and treatment of Alzheimer's disease. Finally, more studies are needed to determine the safety and efficacy of BTT-3033 in humans.
Métodos De Síntesis
The synthesis of BTT-3033 has been achieved using various methods. One of the most common methods involves the reaction of 4-hydroxyphenyl tetrazole with thioacetic acid followed by the reaction with 2-bromo-2-methylpropionyl bromide and hydroxylamine hydrochloride to yield BTT-3033. Other methods involve the use of different reagents and conditions.
Aplicaciones Científicas De Investigación
BTT-3033 has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. BTT-3033 has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, BTT-3033 has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid beta plaques in the brain.
Propiedades
Número CAS |
115786-71-5 |
|---|---|
Nombre del producto |
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime |
Fórmula molecular |
C17H15N9O3S2 |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
4-[5-[2-hydroxyimino-3-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylpropyl]sulfanyltetrazol-1-yl]phenol |
InChI |
InChI=1S/C17H15N9O3S2/c27-14-5-1-12(2-6-14)25-16(18-21-23-25)30-9-11(20-29)10-31-17-19-22-24-26(17)13-3-7-15(28)8-4-13/h1-8,27-29H,9-10H2 |
Clave InChI |
PJODZKNJLOSBSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=NO)CSC3=NN=NN3C4=CC=C(C=C4)O)O |
SMILES canónico |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=NO)CSC3=NN=NN3C4=CC=C(C=C4)O)O |
Sinónimos |
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
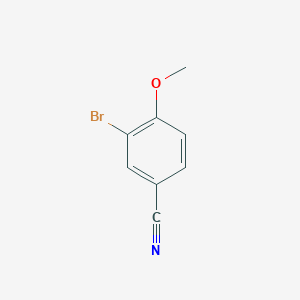
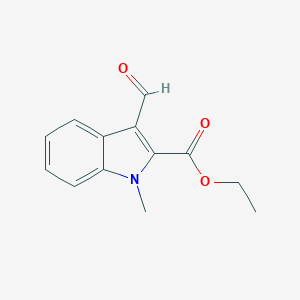
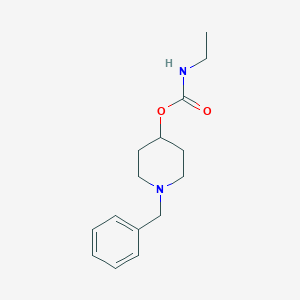
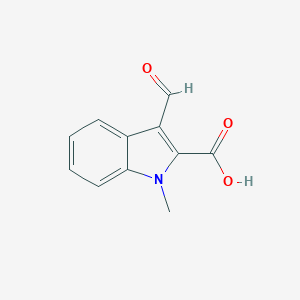
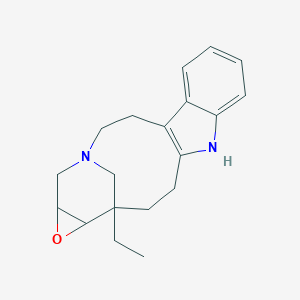
![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)
